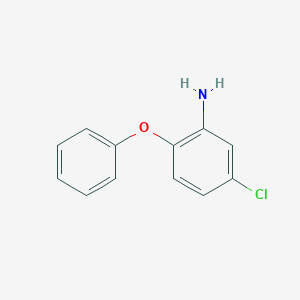

5-Chloro-2-phenoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEBHIMOUHBBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239224 | |

| Record name | 5-Chloro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-67-4 | |

| Record name | 5-Chloro-2-phenoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-phenoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-phenoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-PHENOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66SM796MDB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chloro-2-phenoxyaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 93-67-4

This technical guide provides an in-depth overview of 5-Chloro-2-phenoxyaniline, a versatile chemical intermediate with significant applications in the dye industry and burgeoning potential in pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and its role as a scaffold for novel therapeutic agents.

Core Properties and Data

This compound is a substituted aniline derivative. Its chemical structure features a phenoxy group and a chlorine atom on the aniline ring, which impart specific physicochemical properties that are instrumental to its reactivity and function in various chemical syntheses.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 93-67-4 | [2][3] |

| Molecular Formula | C₁₂H₁₀ClNO | [2][3] |

| Molecular Weight | 219.67 g/mol | [2][3] |

| Appearance | Solid, Off-white to tan crystalline powder or flakes | [4][5] |

| Melting Point | 39-41 °C | [2] |

| Boiling Point | 190-192 °C at 8 Torr | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 150.3 ± 23.7 °C | [2] |

| Refractive Index | 1.628 | [2] |

| Solubility | Soluble in organic solvents | [6] |

| InChI Key | SXEBHIMOUHBBOS-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of spectra is best obtained experimentally, typical data includes:

-

¹H NMR and ¹³C NMR: Data is available and can be found in spectral databases for detailed structural elucidation.[4][7][8]

-

Mass Spectrometry (MS): Expected to show a molecular ion peak corresponding to its molecular weight, with characteristic isotopic patterns due to the presence of chlorine.

-

Infrared (IR) Spectroscopy: Will exhibit characteristic peaks for N-H stretching of the amine, C-O-C stretching of the ether linkage, and C-Cl stretching.

Applications in Research and Industry

This compound is a valuable intermediate with established and emerging applications.

Dye Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of various dyes.[9] Its structure is particularly suited for creating azo dyes, which are widely used in the textile and printing industries.[6][9] It serves as a precursor for several commercially important acid dyes, including Acid Red 249, Acid Red 149, and Acid Blue 128.[9]

Pharmaceutical and Agrochemical Synthesis

In the realm of drug discovery and development, phenoxyaniline derivatives are gaining significant attention.[2] this compound serves as a critical building block for the synthesis of complex organic molecules with potential therapeutic activities.[1][10] Its derivatives are being explored for various applications, including:

-

Enzyme Inhibitors: The phenoxyaniline scaffold is being investigated for the development of inhibitors for various enzymes, which is a cornerstone of modern drug discovery.[2][6]

-

Neuroprotective Agents: Derivatives of phenoxyaniline have shown promise in protecting neurons from cell death in preclinical studies.[11]

-

Anticancer Agents: The phenoxazine core, which can be synthesized from phenoxyaniline derivatives, is found in some anticancer drugs and is a subject of ongoing research.[12]

The compound is also utilized in the synthesis of agrochemicals.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These are based on established chemical principles and methodologies for analogous compounds.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: an Ullmann condensation (or a related nucleophilic aromatic substitution) to form the diaryl ether linkage, followed by the reduction of a nitro group to the aniline.

Step 1: Synthesis of 4-Chloro-2-nitrophenoxybenzene

This step involves the coupling of a substituted chloronitrobenzene with phenol.

-

Materials: 2,4-dichloro-1-nitrobenzene, phenol, potassium carbonate (or another suitable base), and a solvent such as N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichloro-1-nitrobenzene, phenol, and potassium carbonate in DMF.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-Chloro-2-nitrophenoxybenzene.

-

Step 2: Reduction to this compound

The nitro group of the intermediate is reduced to an amine.

-

Materials: 4-Chloro-2-nitrophenoxybenzene, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Procedure (using SnCl₂/HCl):

-

Dissolve the crude 4-Chloro-2-nitrophenoxybenzene in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reduction is complete, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to yield crude this compound.

-

Purification

The crude product can be purified by the following methods:

-

Recrystallization: This is a common method for purifying solid compounds. A suitable solvent system (e.g., ethanol/water or hexane) should be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[13]

-

Column Chromatography: For higher purity, column chromatography using silica gel is effective. A non-polar mobile phase like hexane/ethyl acetate in a specific ratio is typically used to separate the desired product from impurities.[13]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) can be used to assess the purity of the compound.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and fragmentation pattern of the compound.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups.

Involvement in Signaling Pathways and Drug Development

Phenoxyaniline derivatives have shown potential as inhibitors of key signaling pathways implicated in diseases like cancer.[2] One such pathway is the MAPK/ERK pathway, which is a critical regulator of cell proliferation and survival.[3]

MAPK/ERK Signaling Pathway and Potential Inhibition

The diagram below illustrates a simplified MAPK/ERK signaling pathway and indicates the point of inhibition by certain phenoxyaniline derivatives.

As shown in the diagram, certain phenoxyaniline derivatives have been identified as potent inhibitors of MEK, a key kinase in this pathway.[3] By blocking MEK, these compounds can prevent the downstream signaling that leads to cell proliferation, making them attractive candidates for cancer therapy.

Similarly, other phenoxyaniline-related compounds have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, which is also involved in cell growth and angiogenesis.[3]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Acute toxicity (Oral): Harmful if swallowed.[2]

-

Germ cell mutagenicity: Suspected of causing genetic defects.[2]

-

Respiratory irritation: May cause respiratory irritation.[16]

-

Aquatic hazard: May cause long-lasting harmful effects to aquatic life.[2]

Recommended Safety Precautions

When handling this compound, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Ventilation: Handle in a well-ventilated place to avoid the formation of dust and aerosols.[2]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. As research continues, particularly in the field of medicinal chemistry, the utility of this versatile compound is expected to expand further.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C12H10ClNO | CID 66738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | 93-67-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 5-Chloro-2-(2-chlorophenoxy)aniline | SIELC Technologies [sielc.com]

- 15. benchchem.com [benchchem.com]

- 16. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to 5-Chloro-2-phenoxyaniline for Scientific Researchers

This guide provides an in-depth overview of this compound, including a curated list of SEO-driven long-tail keywords for enhanced research discoverability, detailed technical data, experimental protocols, and visualizations of relevant workflows and concepts.

SEO-Driven, Long-Tail Keywords

To enhance the visibility of research related to this compound, consider incorporating the following long-tail keywords naturally into titles, abstracts, and keyword lists.[1][2][3] These phrases are more specific than general terms, targeting a niche audience and attracting more qualified traffic.[4][5][6]

By Chemical/Synthetic Focus:

-

Synthesis and characterization of this compound

-

This compound (CAS 93-67-4) synthesis protocol

-

High-purity this compound for organic synthesis

-

Buchwald-Hartwig coupling reactions with 2-Amino-4-chlorodiphenyl ether

-

Synthetic routes for this compound derivatives

-

Purification methods for this compound intermediates

By Application & Research Area:

-

This compound as a kinase inhibitor scaffold

-

Developing novel EGFR/BRAF inhibitors from phenoxyaniline derivatives

-

Use of this compound in pharmaceutical drug discovery[7]

-

Pharmacological profiling of this compound analogs

-

Application of this compound in dye intermediate synthesis[8][9]

-

Structure-activity relationship of this compound derivatives

By Analytical/Technical Focus:

-

HPLC-UV analysis of this compound purity

-

NMR and Mass Spectrometry data for this compound

-

Analytical methods for 5-chloro-2-phenoxybenzenamine characterization

-

Reverse-phase HPLC protocol for substituted aniline compounds

-

Troubleshooting this compound synthesis and scale-up

Core Compound Profile

This compound (IUPAC Name: this compound) is an aniline derivative featuring a phenoxy group ortho to the amine and a chloro substituent on the aniline ring.[10][11] This unique substitution pattern makes it a valuable intermediate in various fields, particularly in the synthesis of dyes and as a scaffold for complex molecules in pharmaceutical research.[7][8][11]

Synonyms: 2-Amino-4-chlorodiphenyl ether, Benzenamine, 5-chloro-2-phenoxy-, 5-Chloro-2-phenoxybenzenamine.[10][12]

Physicochemical and Analytical Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 93-67-4 | [10][13] |

| Molecular Formula | C₁₂H₁₀ClNO | [10][13][14] |

| Molecular Weight | 219.67 g/mol | [10][14] |

| Melting Point | 39-44 °C | [12][13] |

| Boiling Point | 324.9 ± 27.0 °C at 760 mmHg | [13] |

| Density | 1.3 ± 0.1 g/cm³ | [12][13] |

| Flash Point | 150.3 ± 23.7 °C | [12][13] |

| LogP | 3.34 | [13] |

| PSA (Polar Surface Area) | 35.25 Ų |[13] |

Table 2: Spectroscopic and Chromatographic Data (Predicted/Typical)

| Technique | Parameter | Expected Value/Observation |

|---|---|---|

| HPLC (Reverse-Phase) | Retention Time | Moderately retained on a C18 column; elution tunable with acetonitrile/water gradient.[15] |

| Detection Wavelength | ~254 nm | |

| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | Aromatic protons expected in the range of 6.5-7.5 ppm. Amine (NH₂) protons may appear as a broad singlet. |

| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | Aromatic carbons expected in the range of 110-160 ppm. |

| Mass Spec (ESI+) | [M+H]⁺ | m/z ≈ 220.05 |

| FTIR | Key Stretches (cm⁻¹) | N-H stretching (amine) ~3300-3500 cm⁻¹; C-O-C stretching (ether) ~1200-1250 cm⁻¹; C-Cl stretching ~700-800 cm⁻¹. |

Experimental Protocols

General Synthesis via Ullmann Condensation

This protocol describes a common method for synthesizing diaryl ethers, adapted for this compound. Precursors include 2-amino-4-chlorophenol and a phenylating agent.

Materials:

-

2-Amino-4-chlorophenol

-

Iodobenzene or Bromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-4-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), and CuI (0.1 eq).

-

Add anhydrous DMF as the solvent.

-

Add iodobenzene (1.2 eq) to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Purity Analysis via Reverse-Phase HPLC

This protocol provides a starting point for determining the purity of a synthesized batch of this compound.[15]

Instrumentation & Reagents:

-

HPLC system with UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Sample: 1 mg/mL stock solution of this compound in acetonitrile, diluted to 0.1 mg/mL with mobile phase.

Procedure:

-

Set the column temperature to 30 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the detection wavelength to 254 nm.

-

Equilibrate the column with 70% Mobile Phase A and 30% Mobile Phase B for at least 15 minutes.

-

Inject 10 µL of the prepared sample.

-

Run the following gradient:

-

0-5 min: 30% B

-

5-25 min: Linear gradient from 30% to 95% B

-

25-30 min: Hold at 95% B

-

30-35 min: Return to 30% B and re-equilibrate.

-

-

Integrate the peak areas from the resulting chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizations: Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

References

- 1. wiley.com [wiley.com]

- 2. Search engine optimization for scientific publications: How one can find your needle in the haystack - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Top of the pile: An author’s guide to SEO for scientific articles | Canadian Science Publishing [blog.cdnsciencepub.com]

- 4. HEXNET - Choosing the Right Keywords for Your Chemical Company SEO Strategy [hexnet.com]

- 5. meshagency.com [meshagency.com]

- 6. Long-Tail Keywords: What They Are & How to Use Them | WordStream [wordstream.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 93-67-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | C12H10ClNO | CID 66738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | High-Purity Reagent [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. This compound | CAS#:93-67-4 | Chemsrc [chemsrc.com]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. benchchem.com [benchchem.com]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

A Strategic Guide to Content Creation for Researchers and Drug Development Professionals: Aligning with Researcher Intent

In the vast landscape of scientific information, creating content that resonates with researchers, scientists, and drug development professionals requires a nuanced understanding of their goals. By categorizing keywords based on researcher intent, content creators can strategically develop technical guides and whitepapers that effectively meet the specific needs of this expert audience. This guide outlines five key researcher intents, providing a framework for producing targeted and impactful scientific content.

Understanding the Five Core Researcher Intents

To effectively engage a scientific audience, it is crucial to move beyond generic keyword analysis and consider the underlying motivations behind their search queries. We have adapted the standard models of user intent to the specific context of scientific and drug development research, identifying five core categories:

-

Fundamental Knowledge Seeking (Informational Intent): This is the broadest category, encompassing searches for foundational scientific knowledge. The researcher is looking to understand a concept, mechanism, or process.

-

Resource Navigation (Navigational Intent): The researcher knows where they want to go and is using a search engine to get there quickly. This can include specific databases, journals, or institutional websites.[1]

-

Method & Protocol Acquisition (Transactional Intent): In this context, a "transaction" is not a purchase but an action. The researcher is looking for a specific, actionable resource like a protocol, dataset, or software tool to use in their own work.

-

Product & Service Evaluation (Commercial Investigation): The researcher is considering the acquisition of a product or service for their research and is in the process of comparing options, looking for specifications, and seeking reviews.[2]

-

Community & Event Engagement (Local Intent): This intent is focused on connecting with the scientific community, whether it's finding local collaborators, attending conferences, or participating in seminars.

The logical relationship between these intents can be visualized as a branching path from a central research question.

Data Presentation: Matching Content to Intent

To guide content creation effectively, it is essential to align the type of content with the researcher's intent. The following table summarizes keyword examples and suggested content formats for each category.

| Researcher Intent Category | Keyword Examples | Recommended Content Format |

| Fundamental Knowledge Seeking | "MAPK signaling pathway", "CRISPR-Cas9 mechanism", "pharmacokinetics of monoclonal antibodies", "protein folding problem" | In-depth whitepapers, review articles, educational guides, detailed blog posts, pathway diagrams. |

| Resource Navigation | "PubMed search", "Nature journal", "Broad Institute website", "Scopus author search" | A well-structured and easily searchable website, clear navigation menus, and a comprehensive "About Us" page. |

| Method & Protocol Acquisition | "western blot protocol pdf", "cell culture techniques", "statistical analysis in R for genomics", "download TCGA dataset" | Step-by-step experimental protocols, downloadable datasets with metadata, open-source software tools, video tutorials. |

| Product & Service Evaluation | "best qPCR machine 2025", "comparison of DNA sequencing services", "cell imaging system reviews", "antibody supplier for IHC" | Detailed product specification sheets, comparison tables, case studies, user testimonials, application notes. |

| Community & Event Engagement | "cancer research conference Boston", "drug discovery webinar", "neuroscience seminar series NYC", "find collaborators in proteomics" | Conference schedules, event calendars, calls for abstracts, networking platforms, directories of researchers. |

Content Deep Dive: Satisfying Specific Intents

Fundamental Knowledge Seeking: Signaling Pathways

Researchers with informational intent are seeking comprehensive explanations. Visual aids are critical for this category. For instance, a query for "MAPK signaling pathway" should lead to content that includes a clear, detailed diagram.

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. The Biology of the Nuclear Envelope and Its Implications in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mechanism for nuclear transport and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular mechanism of nuclear transport revealed by atomic-scale measurements | eLife [elifesciences.org]

- 4. longdom.org [longdom.org]

- 5. The nuclear pore complex – structure and function at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. researchgate.net [researchgate.net]

- 8. The Structure of the Nuclear Pore Complex (An Update) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Identification of Novel Markers That Demarcate the Nucleolus during Severe Stress and Chemotherapeutic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Old and new faces of the nucleolus. Workshop on the Nucleolus and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Computational methods for the prediction of chromatin interaction and organization using sequence and epigenomic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Quantitative Analysis of the Impact on Chromatin Accessibility by Histone Modifications and Binding of Transcription Factors in DNase I Hypersensitive Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Perspective on the Experimental Techniques for Studying Lamins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of Nucleoli for Characterization of Nucleolar Contents to Uncover Clues to Metastatic Progression | Springer Nature Experiments [experiments.springernature.com]

- 17. The nexus of nuclear envelope dynamics, circular economy and cancer cell pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is CRISPR/Cas9? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gsconlinepress.com [gsconlinepress.com]

- 20. horizondiscovery.com [horizondiscovery.com]

- 21. Graphviz [graphviz.org]

- 22. The nuclear envelope and breast cancer metastasis | EurekAlert! [eurekalert.org]

- 23. Cancer biology and the nuclear envelope: a convoluted relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-phenoxyaniline from 2,4-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-phenoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 2,4-dichloronitrobenzene with phenol, followed by the reduction of the resulting nitro intermediate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from 2,4-dichloronitrobenzene proceeds via a two-step reaction sequence. The first step involves a nucleophilic aromatic substitution, specifically an Ullmann condensation, where the phenoxide ion displaces the chlorine atom at the C-2 position of 2,4-dichloronitrobenzene. This preferential substitution is directed by the electron-withdrawing nitro group at the C-1 position, which activates the ortho and para positions to nucleophilic attack. The second step is the reduction of the nitro group of the intermediate, 4-chloro-2-nitrodiphenyl ether, to an amine, yielding the final product.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is compiled from analogous reactions and represents typical expected values.

| Step | Reaction | Reactants | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Ullmann Condensation | 2,4-Dichloronitrobenzene, Phenol | Potassium Hydroxide, Copper catalyst (optional) | 150-160 | 1-2 | 80-85 | >95 (after distillation) |

| 2 | Nitro Reduction | 4-Chloro-2-nitrodiphenyl ether | Sodium Hydrosulfite or H₂/Pd-C, Ammonium Formate | Room Temp. - Reflux | 1-4 | 85-95 | >98 (after recrystallization) |

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-nitrodiphenyl ether (Ullmann Condensation)

This procedure is based on the well-established Ullmann condensation reaction for the formation of diaryl ethers.[1][2]

Materials:

-

2,4-Dichloronitrobenzene

-

Phenol

-

Potassium Hydroxide (KOH)

-

Copper powder (optional, as catalyst)

-

Ice water

-

Sodium Hydroxide (NaOH) solution (for washing)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent (e.g., Toluene or Dimethylformamide - DMF)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Potassium Phenoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phenol and potassium hydroxide in a suitable high-boiling polar solvent like DMF. Heat the mixture to 130-140°C with stirring until all the potassium hydroxide has dissolved, forming potassium phenoxide.

-

Reaction with 2,4-Dichloronitrobenzene: Cool the potassium phenoxide solution to 100-110°C. Add a catalytic amount of copper powder (optional). To this mixture, slowly add 2,4-dichloronitrobenzene.

-

Reaction Execution: Heat the reaction mixture to 150-160°C with vigorous stirring. An exothermic reaction may be observed. Maintain this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into a beaker containing ice water and a dilute sodium hydroxide solution to neutralize any remaining acidic components and remove excess phenol.

-

Extraction and Purification: The crude 4-chloro-2-nitrodiphenyl ether will precipitate as a solid or oil. Extract the product with a suitable organic solvent like toluene. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Step 2: Synthesis of this compound (Nitro Group Reduction)

Two effective methods for the reduction of the nitro group are presented below: Catalytic Transfer Hydrogenation and Reduction with Sodium Hydrosulfite.

This method utilizes ammonium formate as a hydrogen donor in the presence of a palladium or platinum catalyst.[3][4][5][6][7]

Materials:

-

4-Chloro-2-nitrodiphenyl ether

-

Ammonium Formate (HCOONH₄)

-

Palladium on Carbon (5% or 10% Pd/C) or Platinum on Carbon (5% Pt/C)

-

Methanol or Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-nitrodiphenyl ether in methanol or ethanol.

-

Addition of Reagents: To this solution, add palladium on carbon (or platinum on carbon) catalyst, followed by the portion-wise addition of ammonium formate.

-

Reaction Execution: Stir the reaction mixture at room temperature or under reflux. The reaction is typically exothermic. Monitor the progress of the reaction by TLC until the starting material is consumed (usually within 1-3 hours).

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent used in the reaction. The filtrate is concentrated under reduced pressure to give the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Sodium hydrosulfite (sodium dithionite) is an economical and effective reducing agent for aromatic nitro compounds.

Materials:

-

4-Chloro-2-nitrodiphenyl ether

-

Sodium Hydrosulfite (Na₂S₂O₄)

-

Aqueous Ammonia solution

-

Water

Equipment:

-

Conical flask or round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flask, suspend 4-chloro-2-nitrodiphenyl ether in a mixture of water and aqueous ammonia solution.

-

Addition of Reducing Agent: Heat the suspension gently and add sodium hydrosulfite in portions. An exothermic reaction will occur, and the color of the mixture will change.

-

Reaction Execution: After the addition is complete, continue stirring the mixture under gentle heating for about 30 minutes to an hour, or until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product, this compound, will precipitate. Collect the solid by filtration, wash it thoroughly with cold water, and dry it. Further purification can be achieved by recrystallization.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, can be characterized by standard analytical techniques.

-

Melting Point: 41-44 °C (literature value).

-

Spectroscopic Data:

This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions based on their specific experimental setup and desired scale.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound | C12H10ClNO | CID 66738 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Electronic Effects of Substituents in 5-Chloro-2-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electronic effects of the chloro and phenoxy substituents on the 5-Chloro-2-phenoxyaniline core. This compound serves as a versatile intermediate in the synthesis of dyes and pharmacologically active molecules, particularly kinase inhibitors. This document explores the interplay of the electron-withdrawing nature of the chlorine atom and the dual electronic character of the phenoxy group, offering insights into the molecule's chemical behavior. Detailed experimental protocols for its synthesis and analysis, along with quantitative data on its properties and the electronic influence of its substituents, are presented. Furthermore, the guide visualizes key concepts through diagrams, including its synthesis, electronic effects, and its relevance in a critical signaling pathway for drug development.

Introduction

This compound, also known as 2-amino-4-chlorodiphenyl ether, is a substituted aromatic amine with a molecular formula of C₁₂H₁₀ClNO.[1] Its structure is characterized by an aniline ring substituted with a chlorine atom at the 5-position and a phenoxy group at the 2-position. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.[2] The presence of an amino group, a halogen, and a diaryl ether linkage within the same molecule provides multiple sites for chemical modification, rendering it a key precursor for the synthesis of complex heterocyclic and tricyclic structures with potential biological activity.[2] Notably, it is utilized in the development of therapeutic agents, including kinase inhibitors, and as an intermediate in the manufacturing of dyes such as Acid Red 249, Acid Red 149, and Acid Blue 128.[3]

This guide aims to provide a detailed understanding of the electronic effects of the chloro and phenoxy substituents on the reactivity of the aniline ring, supported by quantitative data and detailed experimental methodologies.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀ClNO | [1] |

| Molecular Weight | 219.67 g/mol | [1] |

| Melting Point | 41-44 °C | [4] |

| Appearance | White to gray to brown powder/crystal | Chemical Supplier Data |

| CAS Number | 93-67-4 | [1] |

Spectroscopic Data

The spectroscopic data provides insights into the molecular structure and electronic environment of this compound.

| Spectroscopy | Key Features and Interpretation | Reference(s) |

| ¹H NMR | Aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum. The amino protons typically appear as a broad singlet. The exact chemical shifts are dependent on the solvent used. | [5] |

| ¹³C NMR | The spectrum shows 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. For instance, the carbon attached to the chlorine atom will be deshielded, while the carbons ortho and para to the amino group will be shielded. | [6] |

| IR Spectroscopy | The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the diaryl ether, and C-Cl stretching, as well as bands corresponding to aromatic C-H and C=C vibrations. | [5] |

Electronic Effects of Substituents

The reactivity of the aniline ring in this compound is governed by the electronic effects of the chloro and phenoxy substituents. These effects can be understood through inductive and resonance contributions, which can be quantified using Hammett constants.

The Chloro Group (at C-5)

The chlorine atom at the 5-position (meta to the amino group) primarily exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic substitution by reducing the electron density of the π-system. Its resonance effect (+R) is weak and generally less significant than its inductive effect, especially from the meta position.

The Phenoxy Group (at C-2)

The phenoxy group at the 2-position (ortho to the amino group) exhibits a dual electronic nature:

-

Electron-withdrawing inductive effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density through the sigma bond.

-

Electron-donating resonance effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the aniline ring, increasing the electron density, particularly at the ortho and para positions relative to the phenoxy group.

The overall effect of the phenoxy group is a combination of these two opposing forces. Generally, for electrophilic aromatic substitution, the resonance effect of alkoxy and phenoxy groups tends to dominate, making them activating groups.[7] However, the ortho position introduces potential steric hindrance.

Combined Electronic Influence and Reactivity

The overall reactivity of the this compound ring is a result of the cumulative effects of the amino, chloro, and phenoxy groups.

-

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its potent +R effect.[8][9]

-

Chloro Group (-Cl): A deactivating, ortho-, para-directing group (the directing effect is due to resonance, while the deactivation is due to induction).[7]

-

Phenoxy Group (-OPh): An activating, ortho-, para-directing group.[10]

The amino group is the most powerful activating group and will largely dictate the position of electrophilic attack. The chloro group at the meta position to the amine will deactivate the ring overall but will have a less pronounced effect on the positions activated by the amino group. The ortho-phenoxy group will also influence the regioselectivity of reactions, potentially directing incoming electrophiles to the positions para to it (C-5, which is already substituted) and ortho to it (C-1 and C-3). The interplay of these effects makes predicting the precise outcome of electrophilic substitution reactions complex.

The following diagram illustrates the electronic effects of the substituents on the aniline ring.

Hammett Substituent Constants

Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent.

| Substituent | Position | Hammett Constant (σ) | Type of Effect | Reference(s) |

| -Cl | meta | σₘ = +0.37 | Electron-withdrawing | [10] |

| -OPh | meta | σₘ = +0.25 | Electron-withdrawing | Estimated from similar groups |

| -OPh | ortho | σₒ | Complex (Inductive, Resonance, Steric) | Not readily available |

Note: The ortho Hammett constant (σₒ) for the phenoxy group is not well-established due to the complication of steric effects in addition to electronic effects.

The positive σₘ value for the chloro group confirms its electron-withdrawing nature from the meta position. The estimated positive σₘ for the phenoxy group suggests an overall electron-withdrawing effect from the meta position, where the inductive effect outweighs the resonance effect. However, from the ortho position, the resonance effect is expected to be more significant.

Basicity (pKa)

Synthesis and Reactivity

This compound is typically synthesized via a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation.

Synthesis via Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[16] In the synthesis of this compound, 2,4-dichloroaniline can be reacted with phenol in the presence of a copper catalyst and a base.

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound (General Procedure)

-

Materials:

-

2,4-Dichloroaniline

-

Phenol

-

Copper(I) iodide (CuI) or other copper catalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

High-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloroaniline, phenol, copper(I) iodide, and potassium carbonate.

-

Add the solvent (e.g., DMF) to the flask.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to a high temperature (typically in the range of 150-210 °C) with vigorous stirring.[16]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble inorganic salts.

-

Pour the filtrate into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Note: This is a general protocol and may require optimization of reaction conditions (temperature, reaction time, catalyst loading, and base) for optimal yield.

Reactivity in Electrophilic Aromatic Substitution

The aniline ring in this compound is activated towards electrophilic aromatic substitution, primarily due to the strong activating effect of the amino group. The substitution pattern will be directed by the combined influence of all three substituents. The most likely positions for electrophilic attack are the positions ortho and para to the strongly activating amino group that are not already substituted, which are C-4 and C-6. Steric hindrance from the ortho-phenoxy group may influence the ratio of substitution at these positions.

Role in Drug Development

Substituted anilines, including phenoxyaniline derivatives, are important scaffolds in medicinal chemistry. This compound serves as a precursor for the synthesis of molecules with potential therapeutic applications, particularly as kinase inhibitors.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is implicated in various diseases, including cancer. Many kinase inhibitors possess a substituted aniline core. The specific substitutions on the aniline ring are critical for achieving potency and selectivity for the target kinase. The chloro and phenoxy groups in this compound can be strategically utilized to interact with specific residues in the kinase active site.

Relevance to the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[17][18][19][20][21] Aberrant activation of this pathway is a common feature of many cancers. Therefore, inhibitors of kinases within this pathway, such as MEK (MAPK/ERK kinase), are attractive targets for cancer therapy. Phenoxyaniline derivatives have been investigated as MEK inhibitors.

The following diagram provides a simplified representation of the MAPK/ERK signaling pathway, a common target for drugs derived from phenoxyaniline scaffolds.

Conclusion

This compound is a molecule of significant interest due to its utility as a synthetic intermediate in the chemical and pharmaceutical industries. The electronic properties of this compound are dictated by a delicate balance between the electron-withdrawing inductive effects of the chloro and phenoxy groups and the powerful electron-donating resonance effect of the amino group, with the phenoxy group also contributing a resonance donation. This interplay governs the molecule's reactivity, particularly in electrophilic aromatic substitution reactions, and influences the basicity of the amino group. A thorough understanding of these electronic effects is crucial for the rational design of synthetic routes utilizing this versatile building block and for the development of novel bioactive compounds, such as kinase inhibitors targeting critical cellular signaling pathways. This guide has provided a consolidated resource of its properties, synthesis, reactivity, and relevance in drug discovery to aid researchers in these fields.

References

- 1. This compound | C12H10ClNO | CID 66738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS#:93-67-4 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. The correct order of reactivity towards electrophilic class 12 chemistry CBSE [vedantu.com]

- 8. homework.study.com [homework.study.com]

- 9. quora.com [quora.com]

- 10. Hammett substituent constants [stenutz.eu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [iris.unito.it]

- 15. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. ptglab.com [ptglab.com]

- 21. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Thermochemical Profile of 5-Chloro-2-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Chloro-2-phenoxyaniline is a key intermediate in the synthesis of dyes and advanced pharmaceutical compounds.[1][2] A thorough understanding of its thermochemical properties is essential for process safety, reaction optimization, and ensuring the stability of the final products. This technical guide addresses the critical thermochemical parameters for this compound. While specific experimental data for this compound is not extensively available in surveyed literature, this document details the established and recommended experimental protocols for its determination. The methodologies provided are based on standard practices for similar halogenated aromatic amines and serve as a comprehensive blueprint for researchers seeking to establish a complete thermochemical profile.

Introduction

This compound (CAS No. 93-67-4) is a solid organic compound with a molecular formula of C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol .[3][4] Its molecular structure, featuring a chlorinated aniline ring linked to a phenoxy group, makes it a versatile precursor in organic synthesis.[2] The thermochemical properties of such intermediates are paramount for safe and efficient scale-up in manufacturing processes, as well as for understanding the stability and energy content of the molecule.

This guide focuses on the core thermochemical properties: the standard enthalpy of formation (ΔHf°), heat capacity (Cp), and the enthalpy of fusion (ΔHfus). In the absence of published experimental values for this compound, this document provides detailed experimental protocols based on well-established analytical techniques: Rotating-Bomb Combustion Calorimetry and Differential Scanning Calorimetry (DSC) .

Physicochemical and Thermochemical Data

The following tables summarize the known physical properties of this compound and provide a template for the presentation of thermochemical data that would be obtained through the experimental protocols detailed in this guide.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [3] |

| Molecular Weight | 219.67 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 39-41 °C | - |

Table 2: Expected Thermochemical Data for this compound

| Thermochemical Parameter | Symbol | Expected Value (Placeholder) | Unit | Recommended Technique |

| Standard Enthalpy of Combustion | ΔHc° | To Be Determined | kJ/mol | Rotating-Bomb Calorimetry |

| Standard Enthalpy of Formation | ΔHf° | To Be Determined | kJ/mol | Derived from ΔHc° |

| Heat Capacity (Solid) | Cp(s) | To Be Determined | J/(mol·K) | Differential Scanning Calorimetry |

| Enthalpy of Fusion | ΔHfus | To Be Determined | kJ/mol | Differential Scanning Calorimetry |

| Melting Temperature | Tm | To Be Determined | °C / K | Differential Scanning Calorimetry |

Experimental Protocols

Determination of Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

The standard enthalpy of formation is most accurately determined by measuring the standard enthalpy of combustion (ΔHc°) using a constant-volume calorimeter, specifically a rotating-bomb calorimeter for halogenated compounds. The enthalpy of formation is then calculated using Hess's Law.[5]

Principle: A weighed sample of this compound is completely combusted in a sealed, pressurized oxygen environment (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured. For chlorinated compounds, rotation of the bomb after combustion is crucial to ensure that the combustion products (like HCl) fully dissolve in a capture solution within the bomb, leading to a well-defined final state.

Detailed Methodology:

-

Sample Preparation: A sample of high-purity this compound (mass not to exceed 1.1 g) is pressed into a pellet.[6] The pellet is weighed accurately (to ±0.01 mg) and placed in a quartz crucible.

-

Fuse Wire Attachment: A piece of fuse wire of known length and mass is attached to the electrodes within the bomb head, with the wire positioned to make contact with the sample pellet.

-

Bomb Sealing and Charging: A small, precise amount of a reducing solution (e.g., arsenious oxide solution) is added to the bottom of the bomb to facilitate the reduction of aqueous chlorine to chloride ions. The bomb is then sealed, flushed with oxygen to remove atmospheric nitrogen, and pressurized with pure oxygen to approximately 30 atm.[7]

-

Calorimeter Assembly: The sealed bomb is submerged in a precisely measured mass of distilled water in the calorimeter bucket. The calorimeter is closed, and the stirrer is activated to ensure a uniform water temperature.

-

Temperature Equilibration and Firing: The temperature of the water bath is recorded at regular intervals (e.g., every 30 seconds) until a steady rate of change is observed.[6] The sample is then ignited by passing an electric current through the fuse wire.[7]

-

Post-Combustion Measurement: The temperature is recorded at 30-second intervals as it rises to a maximum and then begins to cool.[8] The bomb is rotated after firing to ensure complete dissolution of gaseous products.

-

Product Analysis: After the experiment, the bomb is depressurized, and the internal surfaces and solution are analyzed to quantify the amounts of nitric acid (from residual N₂) and hydrochloric acid formed. The length of the unburned fuse wire is measured.

-

Calculation: The heat capacity of the calorimeter system (Cs) is first determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[6] The heat of combustion of the sample is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of acids.

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring heat flow associated with thermal transitions in a material.[9] It is used to determine the heat capacity as a function of temperature and the enthalpy of fusion (melting).[10][11]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as they are subjected to a controlled temperature program.[9] Phase transitions like melting result in an endothermic heat flow, which appears as a peak on the DSC thermogram. The heat capacity is determined by measuring the heat flow required to raise the sample's temperature by a given amount.[12][13]

Detailed Methodology for Enthalpy of Fusion (ΔHfus):

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[14] An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.[15]

-

Thermal Program: The sample is subjected to a heat/cool/heat cycle to erase its thermal history.[14] Data is collected during the final heating ramp (e.g., at a constant rate of 2 °C/min) through the melting transition.[15] The temperature range should extend well below and above the expected melting point (e.g., from 25 °C to 60 °C).

-

Data Analysis: The melting point (Tm) is determined as the onset temperature of the melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak on the heat flow vs. temperature curve.[10][16] The instrument software typically performs this integration automatically.

Detailed Methodology for Heat Capacity (Cp):

-

Three-Step Measurement: The determination of Cp requires three separate DSC runs using the same thermal program:

-

Baseline Run: The DSC is run with two empty sample pans to obtain the baseline heat flow.

-

Standard Run: A sapphire standard of known mass and specific heat capacity is run to calibrate the heat flow signal.

-

Sample Run: The this compound sample is run.[17]

-

-

Thermal Program: A common program involves equilibrating at an initial temperature (e.g., 0 °C), holding isothermally for several minutes, and then heating at a controlled rate (e.g., 20 °C/min) through the desired temperature range.[12]

-

Calculation: The specific heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation: Cp,sample = (Cp,std) × (mstd / msample) × (DSCsample - DSCbaseline) / (DSCstd - DSCbaseline) Where:

-

Cp,std is the specific heat capacity of the sapphire standard.

-

m is the mass of the respective material.

-

DSC is the measured heat flow signal from the respective run.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for Determining Enthalpy of Formation via Rotating-Bomb Calorimetry.

Caption: Workflow for Determining Heat Capacity and Enthalpy of Fusion via DSC.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. This compound | 93-67-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | C12H10ClNO | CID 66738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. youtube.com [youtube.com]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. calnesis.com [calnesis.com]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mse.ucr.edu [mse.ucr.edu]

- 13. infinitalab.com [infinitalab.com]

- 14. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

Solubility of 5-Chloro-2-phenoxyaniline in different organic solvents

An in-depth technical guide on the solubility of 5-Chloro-2-phenoxyaniline in various organic solvents, designed for researchers, scientists, and drug development professionals.

Core Topic: Solubility Profile of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 93-67-4 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |

| Molecular Weight | 219.67 g/mol | [1][3] |

| Appearance | Solid, Crystalline Powder or Flakes | [3][4] |

| Melting Point | 39-44 °C | [2][5][6] |

| Boiling Point | 190-192 °C at 8 Torr | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| XLogP3 | 3.1 | [2] |

Theoretical Solubility Profile

This compound is an aromatic amine. The solubility of amines is largely influenced by their molecular structure.[7] Primary and secondary amines with low molecular weight are generally soluble in water due to their ability to form hydrogen bonds.[7][8] However, as the carbon chain length increases, the hydrophobic character of the molecule dominates, leading to decreased water solubility.[8][9]

Given its structure, which includes a bulky hydrophobic phenoxy group and a benzene ring, this compound is expected to have low solubility in water. Conversely, it is anticipated to be soluble in various organic solvents, a common characteristic of most amines.[8] The presence of the polar amino (-NH₂) group allows for dipole-dipole interactions and hydrogen bonding with protic organic solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the isothermal shake-flask method. This procedure involves achieving equilibrium between the solid solute and the solvent at a constant temperature.

Materials

-

This compound (purity > 98%)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Shaking incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Procedure

-

Preparation of Supersaturated Solutions : Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial.

-

Equilibration : Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure that equilibrium is reached.

-

Phase Separation : After the equilibration period, centrifuge the vials to sediment the excess undissolved solid.

-

Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Analysis : Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a calibrated HPLC or UV-Vis spectrophotometer.

-

Solubility Calculation : From the determined concentration, calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L.

Logical Relationships in Solubility

The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data (Template)

As quantitative data is not widely published, the following table serves as a template for researchers to populate with their experimental findings.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Alcohol (Protic) | 25 | ||

| Ethanol | Alcohol (Protic) | 25 | ||

| Isopropanol | Alcohol (Protic) | 25 | ||

| Acetone | Ketone (Aprotic) | 25 | ||

| Ethyl Acetate | Ester (Aprotic) | 25 | ||

| Dichloromethane | Halogenated (Aprotic) | 25 | ||

| Toluene | Aromatic (Aprotic) | 25 | ||

| n-Hexane | Aliphatic (Aprotic) | 25 | ||

| Diethyl Ether | Ether (Aprotic) | 25 |

Conclusion

The solubility of this compound is a critical parameter for its application in synthetic chemistry and pharmaceutical development. Based on its chemical structure, it is expected to be soluble in a variety of organic solvents, particularly those that can engage in hydrogen bonding and dipole-dipole interactions. The provided experimental protocol offers a standardized approach to quantitatively determine its solubility, enabling researchers to generate reliable data for process optimization and formulation development.

References

- 1. This compound | C12H10ClNO | CID 66738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 93-67-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]

- 5. This compound | CAS#:93-67-4 | Chemsrc [chemsrc.com]

- 6. CAS No.93-67-4,this compound Suppliers [lookchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. youtube.com [youtube.com]

Crystal Structure of 5-Chloro-2-phenoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 5-Chloro-2-phenoxyaniline. Despite a comprehensive search of scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound has not been publicly reported. In light of this, this document provides a detailed, generalized experimental protocol for the determination of the crystal structure of a small organic molecule such as this compound. This includes methodologies for synthesis, purification, crystal growth, and single-crystal X-ray diffraction analysis. Furthermore, this guide presents a representative table of crystallographic data that would be expected from such an analysis and visual workflows to illustrate the experimental process.

Introduction

This compound is a chemical compound with the molecular formula C₁₂H₁₀ClNO.[1][2] It is recognized as a versatile intermediate in various fields of chemical synthesis, including the development of pharmaceutical compounds and dye intermediates.[3][4] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physicochemical properties, potential biological activity, and for rational drug design. Single-crystal X-ray diffraction is the definitive method for elucidating such atomic arrangements.[5]

While the crystal structure of this compound is not currently available, this guide provides the necessary theoretical and practical framework for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |

| Molecular Weight | 219.67 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 93-67-4 | [1] |

| Melting Point | 41-44 °C | [6] |

| Appearance | Light brown crystal | [4] |

Experimental Protocol for Crystal Structure Determination

The following sections outline a detailed, generalized protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a compound like this compound.

Synthesis and Purification

A potential synthetic route to this compound involves the reduction of (4-chloro-2-nitrophenyl)-phenyl ether.[4]

Materials:

-

(4-chloro-2-nitrophenyl)-phenyl ether

-

Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Dissolve (4-chloro-2-nitrophenyl)-phenyl ether in a suitable solvent such as ethanol.

-

Add an excess of tin(II) chloride dissolved in concentrated hydrochloric acid to the solution.

-

Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity crystals suitable for analysis.

Single Crystal Growth

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.[5]

Method: Slow Evaporation

-

Prepare a saturated solution of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof). Gentle warming may be necessary to ensure complete dissolution.[5]

-

Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter.[5]

-

Cover the vial with a cap pierced with a few small holes to allow for slow evaporation of the solvent.[5]

-

Leave the vial undisturbed in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Data Collection:

-

Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[5]

-

The crystal is typically flash-cooled to 100 K in a stream of cold nitrogen gas to minimize radiation damage.[5]

-

Mount the goniometer head on the diffractometer.

-

Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.[5]

-

Collect a full sphere of diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[5]

Structure Solution and Refinement:

-

Integrate the collected diffraction data and correct for various experimental factors (e.g., Lorentz and polarization effects).

-

Determine the space group from the systematic absences in the diffraction data.[5]

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[5]

-

Refine the structural model against the experimental data using full-matrix least-squares techniques. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Locate hydrogen atoms in the difference Fourier map and refine them isotropically.

-

The final refined structure is evaluated based on figures of merit such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).

Crystallographic Data (Representative)

As the crystal structure for this compound has not been determined, Table 2 provides a representative set of crystallographic data for a similar substituted aniline derivative to illustrate the expected format and parameters. This data is not for this compound.

| Parameter | Representative Value |

| Empirical formula | C₁₂H₁₀ClNO |

| Formula weight | 219.67 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.3 Å, c = 10.1 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 1015 ų |

| Z | 4 |

| Density (calculated) | 1.435 Mg/m³ |

| Absorption coefficient | 0.35 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.5 to 27.5° |